Cinnamodial
CAS No.: 23599-45-3
VCID: VC21319835
Molecular Formula: C17H24O5
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Cinnamodial is a naturally occurring compound belonging to the drimane sesquiterpene class, primarily isolated from the medicinal plant Cinnamosma fragrans Baill. (Canellaceae). It is characterized by its unique α,β-unsaturated 1,4-dialdehyde functionality, which plays a crucial role in its biological activities . This compound has garnered significant attention due to its potent insecticidal, antifeedant, and repellent properties against mosquitoes, particularly Aedes aegypti, a major vector for diseases like dengue, Zika, and chikungunya . Insecticidal ActivityCinnamodial exhibits significant toxicity against both larval and adult stages of Aedes aegypti, outperforming DEET in repelling adult females from feeding . The insecticidal activity is attributed to the α,β-unsaturated carbonyl system, which is crucial for mosquitocidal effects . Antifeedant ActivityThe antifeedant properties of cinnamodial are linked to its ability to activate transient receptor potential A1 (TRPA1) channels in mosquitoes. This activation is thought to occur through covalent adduct formation with proteins, deterring feeding behavior . Repellent ActivityCinnamodial also acts as a potent repellent against Aedes aegypti, preventing them from feeding on blood. This is particularly important for controlling the spread of mosquito-borne diseases . Potential ApplicationsGiven its potent biological activities, cinnamodial and its analogues hold promise as novel insecticides and repellents. They could provide safer alternatives to traditional chemicals like DEET, addressing the growing issue of insecticide resistance in mosquito populations . |
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CAS No. | 23599-45-3 |
Product Name | Cinnamodial |
Molecular Formula | C17H24O5 |
Molecular Weight | 308.4 g/mol |
IUPAC Name | [(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate |
Standard InChI | InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1 |
Standard InChIKey | UKLMEFSRPRDOLD-YQFWSFKMSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(C=O)O)C=O |
SMILES | CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O |
Canonical SMILES | CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O |
Synonyms | Ugandensidial |
PubChem Compound | 442354 |
Last Modified | Feb 18 2024 |
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